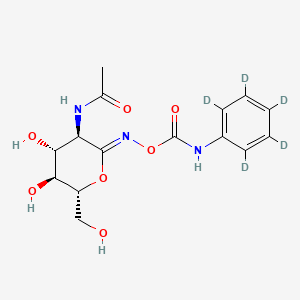
(Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenyl-d5-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenyl-d5-carbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H19N3O7 and its molecular weight is 358.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Beta-hexosaminidase and O-GlcNAcase BT_4395 . These enzymes play a crucial role in the metabolism of carbohydrates, specifically in the breakdown and recycling of glycoproteins and glycolipids.
Mode of Action
The compound interacts with its targets by binding to the active site of the enzymes, thereby inhibiting their function . This interaction results in the disruption of the normal metabolic processes carried out by these enzymes.
Biochemical Pathways
The inhibition of Beta-hexosaminidase and O-GlcNAcase BT_4395 affects the peptidoglycan recycling pathway . This pathway is responsible for the breakdown and recycling of peptidoglycan, a major component of bacterial cell walls. The disruption of this pathway can lead to the accumulation of undigested peptidoglycan fragments, which can have downstream effects on bacterial growth and survival.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis due to the inhibition of peptidoglycan recycling . This can potentially lead to bacterial cell lysis and death, thereby exerting an antibacterial effect.
Propiedades
Número CAS |
1331383-16-4 |
|---|---|
Fórmula molecular |
C15H19N3O7 |
Peso molecular |
358.36 g/mol |
Nombre IUPAC |
[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10-,11-,12-,13-/m1/s1/i2D,3D,4D,5D,6D |
Clave InChI |
PBLNJFVQMUMOJY-COUUERHPSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)O/N=C/2\[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)[2H])[2H] |
SMILES canónico |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Sinónimos |
(Z)-PugNAc-d5; (1Z)-2-(Acetylamino)-2-deoxy-N-[[(phenyl-d5-amino)carbonyl]oxy]-_x000B_D-gluconimidic Acid δ-Lactone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















